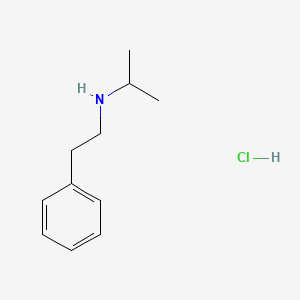

N-异丙基-N-苯乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

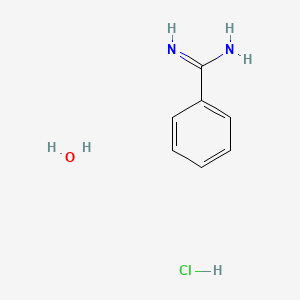

N-Isopropyl-N-phenethylamine hydrochloride is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . It is primarily used for research and development purposes .

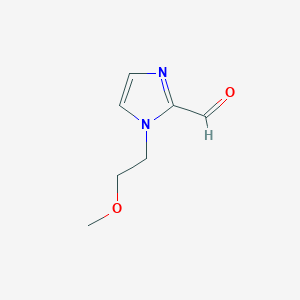

Molecular Structure Analysis

The molecular structure of N-Isopropyl-N-phenethylamine hydrochloride consists of 11 carbon atoms, 18 hydrogen atoms, one nitrogen atom, and one chlorine atom .科学研究应用

Proteomics Research

N-Isopropyl-N-phenethylamine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to isolate and analyze protein interactions and dynamics, aiding in the understanding of cellular processes .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceutical agents. Its structure is key in the development of ligands that target adrenoceptors, dopamine receptors, and other significant biological targets. It’s instrumental in creating new molecules with potential therapeutic applications .

Biochemical Assays

Researchers employ N-Isopropyl-N-phenethylamine hydrochloride in biochemical assays to study enzyme kinetics and receptor-ligand interactions. It’s particularly useful in assays where precise molecular interactions are critical for understanding the mechanism of action of potential drugs .

Neurochemistry

This compound is significant in neurochemistry for the synthesis of molecules that can mimic or inhibit neurotransmitters. It helps in studying the effects of these neurotransmitters on the nervous system, which is crucial for developing treatments for neurological disorders .

Pharmacology

Pharmacological research uses this compound to create analogs that can be tested for their therapeutic effects. It’s particularly relevant in the design of drugs aimed at treating conditions related to neurotransmitter imbalances, such as depression and anxiety .

Synthetic Organic Chemistry

As a versatile synthetic intermediate, N-Isopropyl-N-phenethylamine hydrochloride is used to construct complex organic molecules. Its use in organic synthesis allows for the exploration of new chemical spaces, potentially leading to the discovery of novel compounds with unique properties .

安全和危害

N-Isopropyl-N-phenethylamine hydrochloride should be handled with care. Personal protective equipment should be used, and dust formation, as well as breathing mist, gas, or vapors, should be avoided . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

作用机制

Target of Action

N-Isopropyl-N-phenethylamine hydrochloride, a derivative of phenethylamine, primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) . These targets play a crucial role in the regulation of monoamine neurotransmission .

Mode of Action

The compound interacts with its targets by binding to TAAR1 and inhibiting VMAT2 . This interaction results in the regulation of monoamine neurotransmission, which plays a critical role in various neurological functions .

Biochemical Pathways

It is known that the compound’s interaction with taar1 and vmat2 can influence the dopaminergic neurons, which play a critical role in voluntary movement, stress, and mood .

Pharmacokinetics

The compound’s molecular weight (19972) and formula (C11H17N•HCl) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-Isopropyl-N-phenethylamine hydrochloride’s action are largely dependent on its interaction with TAAR1 and VMAT2. By regulating monoamine neurotransmission, the compound can potentially influence various neurological functions .

属性

IUPAC Name |

N-(2-phenylethyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-10(2)12-9-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBIKELOFCERKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586399 |

Source

|

| Record name | N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-N-phenethylamine hydrochloride | |

CAS RN |

38449-56-8 |

Source

|

| Record name | N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)